N-(4-hydroxybutyl)octadecanamide

Description

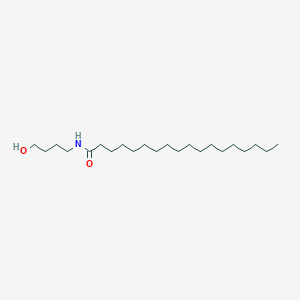

N-(4-hydroxybutyl)octadecanamide is an amide derivative characterized by an 18-carbon alkyl chain (octadecanamide) and a 4-hydroxybutyl substituent attached to the nitrogen atom.

Properties

CAS No. |

157326-25-5 |

|---|---|

Molecular Formula |

C22H45NO2 |

Molecular Weight |

355.6 g/mol |

IUPAC Name |

N-(4-hydroxybutyl)octadecanamide |

InChI |

InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(25)23-20-17-18-21-24/h24H,2-21H2,1H3,(H,23,25) |

InChI Key |

DCLYOPIOKOWYKM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

N,N-Dimethyloctadecanamide (CAS 3886-90-6)

Structural Differences :

- Substituents : N,N-Dimethyloctadecanamide features two methyl groups on the nitrogen, unlike the 4-hydroxybutyl group in the target compound.

- Polarity: The absence of a hydroxyl group in N,N-dimethyloctadecanamide increases lipophilicity, making it more suitable for applications requiring nonpolar solvents or lubricants.

Functional Implications :

- Industrial Use: Likely employed as a surfactant or emulsifier due to its nonionic nature .

- Toxicity: No specific hazards are listed in the evidence, though data gaps exist .

4-Fluoro MDMB-BUTINACA N-(4-hydroxybutyl) Metabolite

Structural Similarities :

- Shared Substituent: Both compounds contain the N-(4-hydroxybutyl) group, suggesting common metabolic pathways in synthetic cannabinoid degradation .

Functional Differences :

- Parent Compound: The metabolite derives from 4-fluoro MDMB-BUTINACA, a synthetic cannabinoid with psychoactive properties.

- Toxicity Profile: Limited regulatory classification (NTP, IARC, ACGIH, or OSHA) is reported for the metabolite, though its parent compound is presumed hazardous due to structural analogs .

4F-ABUTINACA N-(4-hydroxybutyl) Metabolite

Role in Metabolism :

Contrast with Target Compound :

- While structurally similar in the hydroxybutyl moiety, the 4F-ABUTINACA metabolite is part of a larger pharmacologically active molecule, unlike the standalone octadecanamide derivative.

Data Table: Key Comparators

Research Findings and Implications

- Industrial vs. Pharmacological Contexts: While this compound’s applications remain unclear, N,N-dimethyloctadecanamide’s lipophilicity supports non-pharmacological uses like lubrication .

Gaps and Limitations

- Toxicological Data: No studies directly address this compound’s safety, necessitating further research.

- Physicochemical Properties : Melting points, solubility, and stability data are absent in the evidence, limiting functional comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.